REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].ClCCCl.[S:13](=O)(=[O:16])([OH:15])[OH:14].C(C(CCCC)C([O-])=O)C.[K+:28]>C(OCC)(=O)C>[K+:28].[OH:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1[S:13]([O-:16])(=[O:15])=[O:14] |f:3.4,6.7|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
potassium 2-ethylhexanoate
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Temperature was slowly raised to 40° C.
|
Type
|
STIRRING
|
Details
|
then stirred for 3-8 h
|
Duration
|
5.5 (± 2.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was then cooled to 25-35° C.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
The reaction was further stirred for an hour
|
Type
|
CUSTOM
|
Details
|
The precipitated crude solid
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
2,5-dihydroxybenzenesulfonic acid potassium salt
|
Type
|
product
|
Smiles
|
[K+].OC1=C(C=C(C=C1)O)S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |